N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Potential and Antimicrobial Activity
Research has delved into the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, which have shown significant activity against α-glucosidase and acetylcholinesterase. This study highlights the potential of these compounds in managing conditions like diabetes and Alzheimer's disease due to their enzyme inhibition capabilities. The synthesized compounds also demonstrated antimicrobial activity, suggesting their applicability in treating infections (M. Abbasi et al., 2019).
Anticonvulsant Properties
Another area of interest is the synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety for their anticonvulsant properties. This research aims to explore new treatments for epilepsy, with some compounds showing significant protection against convulsions in experimental models. The findings suggest a promising direction for the development of new antiepileptic drugs (A. A. Farag et al., 2012).
Antimalarial and Antiviral Applications
Sulfonamide derivatives have been investigated for their antimalarial activities, demonstrating potent in vitro efficacy. This includes studies on compounds with excellent selectivity indexes and minimal cytotoxicity at effective concentrations, presenting a viable path for the development of new antimalarial agents. Additionally, molecular docking studies have shown these compounds to have binding affinities against various targets, including those related to SARS-CoV-2, indicating potential applications in treating viral infections (Asmaa M. Fahim et al., 2021).
Structural and Chemical Analysis
Structural analysis of acetamide derivatives has provided insights into their chemical behavior and interaction mechanisms. Studies have shown how modifications to the molecular structure can influence the activity and stability of these compounds, guiding the design of more effective pharmaceutical agents. Such research underscores the importance of detailed chemical analysis in drug development (O. A. Savchenko et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-6-9-24(10-7-15)31(27,28)19-3-2-8-23(21(19)26)13-20(25)22-12-16-4-5-17-18(11-16)30-14-29-17/h2-5,8,11,15H,6-7,9-10,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIGFQWTBWSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.